(3-Bromopropyl)cyclopentane
Description
BenchChem offers high-quality (3-Bromopropyl)cyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromopropyl)cyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromopropylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKXUEDYUGDPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34094-20-7 | |
| Record name | (3-bromopropyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Bromopropyl)cyclopentane CAS number 34094-20-7
Technical Monograph: (3-Bromopropyl)cyclopentane in Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
(3-Bromopropyl)cyclopentane (CAS 34094-20-7) serves as a critical aliphatic building block in the synthesis of pharmaceutical intermediates.[1][2][3] Structurally, it consists of a cyclopentyl ring tethered to a primary alkyl bromide via a propyl spacer.[4] This specific architecture offers a strategic advantage in drug design: it introduces a lipophilic, metabolically stable cyclic motif while maintaining a reactive primary electrophilic center for facile functionalization.
Unlike linear alkyl chains, the cyclopentyl group provides steric bulk that can enhance receptor binding selectivity without the rotational entropy penalties associated with flexible linear octyl or heptyl chains. It is frequently employed to append hydrophobic domains to polar pharmacophores (e.g., piperazines, amines) to modulate LogP and blood-brain barrier (BBB) permeability.
Physicochemical Profile[5][6][7][8][9][10][11][12]
| Property | Data | Note |
| CAS Number | 34094-20-7 | |
| IUPAC Name | 1-(3-Bromopropyl)cyclopentane | |
| Molecular Formula | C₈H₁₅Br | |
| Molecular Weight | 191.11 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~200–205 °C (760 mmHg) | Predicted based on C8-bromide homologs |
| Density | ~1.11 g/cm³ | Predicted (vs. 1-bromooctane) |
| Solubility | Immiscible in water; soluble in DCM, THF, DMF | |
| Reactivity Class | Primary Alkyl Halide (Electrophile) | Excellent Sₙ2 substrate |
Part 2: Synthetic Utility & Mechanism
The core utility of (3-Bromopropyl)cyclopentane lies in its ability to act as a "clean" electrophile. Because the bromine atom is located on a primary carbon separated from the ring by three methylene units, it exhibits minimal steric hindrance compared to directly substituted cyclic halides (e.g., bromocyclopentane) or alpha-branched analogs.
Mechanistic Advantage: The Sₙ2 Pathway
In nucleophilic substitution reactions, this reagent follows a classic Sₙ2 mechanism.[5][6] The reaction trajectory is unencumbered by the distal cyclopentyl ring, allowing nucleophiles (amines, thiols, alkoxides) to attack the antibonding σ* orbital of the C-Br bond efficiently.
Key Reactivity Features:
-
High Sₙ2 Rate: Reacts significantly faster than secondary halides (e.g., 1-bromo-2-methylcyclopentane).
-
Suppressed Elimination: The primary nature of the leaving group minimizes E2 elimination byproducts, a common issue with secondary cyclic halides.
-
Grignard Formation: Readily forms the corresponding Grignard reagent (Cyclopentyl(CH₂)₃MgBr) in THF, enabling carbon-carbon bond formation via addition to carbonyls.
Visualizing the Mechanism
Figure 1: Logical flow of the Sₙ2 alkylation pathway.[5][7][8][9] The unhindered primary carbon facilitates rapid backside attack by the nucleophile.
Part 3: Experimental Protocols
Protocol A: Synthesis of (3-Bromopropyl)cyclopentane
For researchers needing to synthesize the reagent de novo from the alcohol precursor.
Reagents:
-
3-Cyclopentyl-1-propanol (1.0 eq)
-
Phosphorus Tribromide (PBr₃) (0.4 eq)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 3-cyclopentyl-1-propanol (e.g., 10 mmol) and anhydrous DCM (20 mL) under nitrogen atmosphere. Cool the solution to 0°C.
-
Addition: Add PBr₃ (4.0 mmol) dropwise over 15 minutes. The stoichiometry (0.33 eq theoretical) is slightly exceeded to drive conversion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the alcohol spot.
-
Workup: Quench carefully with ice-water. Separate the organic layer and wash sequentially with saturated NaHCO₃ (to remove HBr/phosphorous acids) and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. The crude bromide is typically pure enough for subsequent steps; however, vacuum distillation can be performed for high-purity applications.
Protocol B: Application – N-Alkylation of Piperazine
A standard workflow for generating GPCR ligand intermediates.
Objective: Synthesis of 1-(3-Cyclopentylpropyl)piperazine.
Reagents:
-
(3-Bromopropyl)cyclopentane (1.0 eq)[3]
-
Piperazine (3.0 eq) [Excess used to prevent bis-alkylation]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolution: Dissolve piperazine (30 mmol) and K₂CO₃ (20 mmol) in acetonitrile (50 mL). Heat to reflux to ensure solubility.
-
Alkylation: Add (3-Bromopropyl)cyclopentane (10 mmol) dropwise to the refluxing mixture.
-
Incubation: Reflux for 12–16 hours. The excess piperazine acts as both nucleophile and proton scavenger.
-
Isolation: Cool to RT and filter off inorganic salts. Concentrate the filtrate.
-
Purification: Redissolve residue in DCM and wash with water (to remove excess piperazine). The organic layer contains the mono-alkylated product. Purify via column chromatography (DCM/MeOH/NH₃) if necessary.
Part 4: Safety & Handling (E-E-A-T)
Hazard Identification (GHS):
-
H227: Combustible liquid.[8]
Handling Best Practices:
-
Storage: Store in a cool, dry place (2–8°C recommended) away from light. Alkyl bromides can degrade over time, releasing HBr which turns the liquid brown. If discoloration occurs, wash with NaHCO₃ before use.
-
PPE: Nitrile gloves and safety glasses are mandatory. Use in a fume hood to avoid inhalation of vapors.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15752626, (3-Bromopropyl)cyclopentane. Retrieved from [Link]
-
AskFilo (2025). Comparative Nucleophilicity and Substrate Reactivity in SN2 Reactions. Retrieved from [Link]
Sources
- 1. 75854-66-9|1-Bromo-3-methylhexane|BLD Pharm [bldpharm.com]
- 2. 19872-99-2|1-Bromo-1-methylcyclopentane|BLD Pharm [bldpharm.com]
- 3. 626-88-0|1-Bromo-4-methylpentane|BLD Pharm [bldpharm.com]
- 4. Can you make a 1° bromoalkane like (3-bromopropyl)cyclopentane us... | Study Prep in Pearson+ [pearson.com]
- 5. CH3 OH 0 Bro C₂H 3 OH | Filo [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. In each pair of molecules that follows, circle the member of the pair tha.. [askfilo.com]
- 8. (3-Bromopropyl)cyclopentane | C8H15Br | CID 15752626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis routes of 3-Cyclopentyl-1-propanol [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Whitepaper: Optimized Synthesis of (3-Bromopropyl)cyclopentane
From Substrate: Cyclopentanepropanol (CAS: 767-00-0)
Executive Summary
This technical guide details the conversion of cyclopentanepropanol to (3-bromopropyl)cyclopentane , a critical alkylating agent used in the synthesis of cyclopentyl-functionalized pharmaceuticals and Grignard reagents.
While multiple halogenation pathways exist, this guide prioritizes the Phosphorus Tribromide (
Mechanistic Analysis & Strategic Choice
The Substrate Challenge
Cyclopentanepropanol contains a primary hydroxyl group on a propyl chain attached to a five-membered ring.
-
Steric Environment: The propyl spacer (
) minimizes steric hindrance from the ring, making the terminal carbon highly accessible for attack. -
Stability: Unlike cyclopropane derivatives, the cyclopentane ring is relatively stable; however, harsh acidic conditions (conc. HBr/
reflux) can still induce thermodynamic isomerization or dehydration to alkenes.
The Solution: Activation via Phosphite Esters
Direct displacement of the hydroxyl group (
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the activation and substitution logic.
Figure 1: Stepwise mechanistic flow of alcohol activation and substitution via Phosphorus Tribromide.
Experimental Protocol A: The Method (Recommended)
Scale: 50 mmol | Estimated Yield: 85-92% | Purity: >98% (GC)
Reagents & Materials[1][2][3][4][5][6]
-
Cyclopentanepropanol: 6.41 g (50 mmol)
-
Phosphorus Tribromide (
): 5.41 g (20 mmol, 0.4 eq). Note: Stoichiometry is 1:3 alcohol:PBr3, but a slight excess of PBr3 ensures completion. -
Dichloromethane (DCM): 50 mL (Anhydrous)
-
Sodium Bicarbonate (
): Sat. aqueous solution.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (
or Ar). -
Solvation: Charge the flask with Cyclopentanepropanol (6.41 g) and anhydrous DCM (40 mL). Cool the solution to 0°C using an ice/water bath.
-
Addition: Dilute
(5.41 g) in 10 mL DCM. Add this solution dropwise via the addition funnel over 30 minutes.-
Critical Control Point: Maintain internal temperature <5°C. The reaction is exothermic. Rapid addition can lead to HBr gas evolution and loss of reagent.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3-4 hours.
-
Validation (In-Process Control): Spot a TLC plate (Hexane:EtOAc 9:1). The starting material (
) should disappear, replaced by the non-polar product ( ). -
Quench: Re-cool to 0°C. Slowly add water (20 mL) followed by saturated
until pH is neutral (pH 7). -
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator). -
Purification: Vacuum distillation is recommended for high purity.
-
Boiling Point: Expect
95-100°C at 15 mmHg (estimate based on homologs).
-
Experimental Protocol B: The Appel Reaction (Mild/Neutral)
Use Case: If the lab lacks proper ventilation for HBr fumes or requires strictly neutral conditions.
Reagents
-
Cyclopentanepropanol: 1.0 eq
-
Triphenylphosphine (
): 1.2 eq -
Carbon Tetrabromide (
): 1.2 eq -
DCM: Solvent
Methodology
-
Dissolve
and Cyclopentanepropanol in DCM at 0°C. -
Add
in small portions. The solution will turn yellow/orange. -
Stir at room temperature for 2 hours.
-
Workup: Add pentane or hexane to the reaction mixture. This precipitates the Triphenylphosphine Oxide (TPPO) byproduct.[1]
-
Filter off the solid TPPO. Concentrate the filtrate.
-
Purify via silica gel flash chromatography (100% Hexanes) to remove residual bromoform and TPPO.
Workup & Purification Logic
The following workflow ensures the removal of phosphorus byproducts, which are the primary contaminants in these syntheses.
Figure 2: Purification workflow for the isolation of alkyl bromides from phosphorus-based halogenation.
Comparative Data Analysis
| Feature | Method A: | Method B: Appel ( | Method C: HBr Reflux |
| Atom Economy | High | Low (Generates TPPO waste) | High |
| Reaction pH | Acidic (during reaction) | Neutral | Highly Acidic |
| Purification | Distillation (Easy) | Chromatography (Harder to remove TPPO) | Phase Sep + Distillation |
| Side Reactions | Minimal | None | Potential Alkene formation |
| Cost | Moderate | High | Low |
| Recommended? | YES (Primary Choice) | Only for sensitive substrates | Only for bulk/industrial |
Safety & Handling (E-E-A-T)
Trustworthiness & Safety: This protocol involves hazardous reagents.
-
Alkyl Bromides: (3-Bromopropyl)cyclopentane is an alkylating agent. It is a skin and eye irritant and potentially harmful if inhaled. Double-gloving (Nitrile) is recommended.
-
Phosphorus Tribromide: Reacts violently with water to produce HBr gas (corrosive/toxic). All glassware must be dry. Quenching must be done slowly at 0°C.
-
Waste Disposal: Aqueous layers contain phosphorous acid (
) and should be treated as acidic waste.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for Alkyl Bromides from Alcohols).
-
PubChem. (n.d.). (3-Bromopropyl)cyclopentane (Compound).[2] National Library of Medicine. Retrieved February 4, 2026. [Link]
-
Appel, R. (1975).[3] Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[3] Angewandte Chemie International Edition, 14(12), 801-811.[3] [Link]
Sources
Technical Guide: Safety, Handling, and Application of (3-Bromopropyl)cyclopentane in Pharmaceutical Synthesis
Introduction: The Alkylating Agent in Drug Discovery
(3-Bromopropyl)cyclopentane (CAS: 34094-20-7) is a specialized alkylating agent frequently employed in medicinal chemistry to introduce the cyclopentylpropyl motif. This structural unit is a critical bioisostere used to modulate lipophilicity (LogP ~3.9), improve metabolic stability against P450 oxidation, and enhance binding affinity through hydrophobic interactions [1].
However, the very chemical reactivity that makes it valuable—its ability to transfer the cyclopentylpropyl carbocation to nucleophiles—renders it a significant biological hazard. As a primary alkyl bromide, it acts as a direct-acting alkylating agent, capable of covalently modifying biological macromolecules (DNA, proteins) via nucleophilic substitution (
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a field-proven, operational framework for the safe handling, storage, and disposal of this reagent in a drug discovery environment.
Physicochemical Profile & Hazard Identification
Understanding the physical properties is the first line of defense. The high lipophilicity of this molecule implies rapid dermal absorption and potential for bioaccumulation.
Table 1: Physicochemical & Hazard Profile[1]
| Property | Value / Description | Operational Implication |
| CAS Number | 34094-20-7 | Unique identifier for inventory/waste tracking. |
| Molecular Formula | MW: 191.11 g/mol .[1] Heavy vapor (sinks in air). | |
| Physical State | Colorless to pale yellow liquid | Visually indistinguishable from common solvents. |
| Boiling Point | ~145°C (at 124 Torr) [2] | Low vapor pressure at RT, but volatile if heated. |
| Density | 1.223 g/mL | Denser than water; sinks in aqueous spills. |
| LogP | 3.5 – 3.9 [3] | High Lipophilicity. Rapidly crosses skin barriers. |
| Flash Point | >60°C (Combustible) | Class IIIA Combustible Liquid. |
| Key Hazards (GHS) | H315: Skin IrritationH319: Eye IrritationH335: Respiratory IrritationH302/H312/H332: Harmful if swallowed/contact/inhaled.[1][2] | Lachrymator potential. Treat as a potential mutagen due to alkylating capability. |
Strategic Risk Assessment & Control
The Hierarchy of Controls
For (3-Bromopropyl)cyclopentane, reliance on PPE alone is insufficient due to its skin-penetrating nature.[3]
-
Elimination/Substitution: Rarely possible in synthesis if the specific motif is required.
-
Engineering Controls (Mandatory):
-
Fume Hood: All transfers must occur within a certified chemical fume hood operating at face velocity >100 fpm.
-
Schlenk Lines: For large-scale (>10g) usage, use closed-system transfers (cannula or syringe) to prevent vapor release.
-
-
Administrative Controls:
Personal Protective Equipment (PPE) Selection
Standard latex gloves provide zero protection against halogenated alkyls.
-
Hand Protection:
-
Primary:Silver Shield / 4H (EVOH/PE laminate) gloves. These are chemically resistant to alkyl halides.
-
Secondary (Splash Guard): Double-gloved Nitrile (minimum 5 mil thickness) over the laminate gloves for dexterity, or alone only for incidental splash (change immediately upon contact).
-
-
Eye/Face: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >100 mL.
-
Respiratory: If fume hood is unavailable (emergency only), use a full-face respirator with Organic Vapor (OV) cartridges.
Operational Protocols: The "How-To"
Receiving and Storage
Upon receipt, the bottle should be inspected for leakage (check for staining on the label, which indicates solvent permeation).
-
Storage: Store in a dedicated flammables cabinet.
-
Segregation: Keep away from strong oxidizers and strong bases (secondary amines, alkoxides) to prevent uncontrolled exothermic alkylation.
-
Environment: Cool, dry place.[3] Heat can accelerate decomposition to HBr (corrosive gas).
Active Handling Protocol: N-Alkylation Workflow
The following diagram illustrates the safe workflow for a typical
Figure 1: Safe handling workflow for N-alkylation reactions involving (3-Bromopropyl)cyclopentane.
Quenching and Waste Disposal
Never dispose of unreacted alkyl bromides down the drain. They are toxic to aquatic life (H412) and persistent.[1][2]
-
Reaction Quench: If excess bromide remains, add a solution of 10% Ammonium Hydroxide or Ethanolamine and stir for 1 hour. This converts the toxic alkyl bromide into a benign primary/secondary amine salt [4].
-
Disposal: Collect all organic phases in the Halogenated Organic Waste container. Label clearly with "Contains Alkyl Bromide."
Emergency Response
Spill Management (Decision Logic)
Lipophilic bromides are difficult to clean because they smear and penetrate porous surfaces.
Figure 2: Decision matrix for spill response. Note that open bench spills require evacuation due to respiratory hazards.
Exposure First Aid
-
Skin Contact: Immediate wash with soap and water for 15 minutes.[3] Crucial: Do not use alcohol or organic solvents to wash skin; this enhances absorption of the lipophilic bromide.
-
Eye Contact: Rinse for 15 minutes. Seek ophthalmological evaluation.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Scientific Rationale & Mechanism
The toxicity of (3-Bromopropyl)cyclopentane is driven by its electrophilic C-Br bond. In biological systems, the bromine acts as a good leaving group. Nucleophilic residues on proteins (cysteine thiols, lysine amines) or DNA (guanine bases) attack the
This covalent modification can inhibit enzyme function or cause DNA adducts, necessitating the strict "No-Touch" protocols outlined above.
References
-
PubChem. (2025).[1] (3-Bromopropyl)cyclopentane Compound Summary. National Library of Medicine. Available at: [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sources
Molecular weight and formula of (3-Bromopropyl)cyclopentane
Chemical Identity, Synthesis, and Application in Drug Discovery
Abstract
(3-Bromopropyl)cyclopentane (CAS: 34094-20-7) is a critical alkylating agent and building block in medicinal chemistry. Characterized by its lipophilic cyclopentyl tail and a reactive primary alkyl bromide, it serves as a strategic motif for modulating the physicochemical properties (LogP, steric bulk) of drug candidates. This technical guide provides a definitive breakdown of its molecular weight, isotopic signature, synthesis protocols, and quality validation standards.
Part 1: Chemical Identity & Fundamental Constants
The precise characterization of (3-Bromopropyl)cyclopentane relies on understanding its isotopic distribution, which significantly impacts mass spectrometry analysis.
Table 1: Physicochemical Data Profile
| Property | Value / Description |
| IUPAC Name | 1-(3-Bromopropyl)cyclopentane |
| CAS Number | 34094-20-7 |
| Molecular Formula | C₈H₁₅Br |
| Molecular Weight (Average) | 191.11 g/mol |
| Monoisotopic Mass (⁷⁹Br) | 190.0357 amu |
| Monoisotopic Mass (⁸¹Br) | 192.0337 amu |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~205°C (Predicted) |
| Density | ~1.23 g/mL |
| Solubility | Soluble in DCM, THF, Et₂O; Insoluble in water |
Isotopic Signature (The "Self-Validating" Mass Spec)
Unlike standard organic molecules where the M+ peak is dominant, (3-Bromopropyl)cyclopentane exhibits a distinct 1:1 doublet in its mass spectrum due to the natural abundance of Bromine isotopes (⁷⁹Br: 50.69% and ⁸¹Br: 49.31%).
-
Validation Check: If your Mass Spec data does not show two peaks of nearly equal intensity separated by 2 mass units (at m/z 190 and 192), the sample is not pure (3-Bromopropyl)cyclopentane.
Fig 1. Isotopic splitting logic for Bromine-containing compounds. The 1:1 ratio is the primary fingerprint for identity verification.
Part 2: Synthesis & Production Protocol
While commercial sources exist, in-house preparation via the Appel Reaction or Phosphorus Tribromide (
Reaction Scheme
Precursor: 3-Cyclopentyl-1-propanol
Reagent: Phosphorus Tribromide (
Fig 2.[1] Synthesis pathway via PBr3 mediated substitution. This SN2 mechanism ensures inversion of configuration (not relevant for this achiral primary alcohol) and high yield.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (
). -
Solvation: Dissolve 3-cyclopentyl-1-propanol (10.0 g, 78 mmol) in anhydrous DCM (100 mL). Cool to 0°C in an ice bath.
-
Addition: Add
(7.0 g, 26 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 9:1) using
stain. -
Quench: Cool back to 0°C and slowly add saturated
solution to quench excess acid. -
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Purify via short-path distillation or silica gel chromatography (100% Hexanes) to yield the clear liquid product.
Part 3: Analytical Characterization (The "Trust" Pillar)
To certify the material for use in sensitive biological assays, it must pass the following analytical gates.
Nuclear Magnetic Resonance (NMR)
The structure is confirmed by the specific chemical shift of the methylene group adjacent to the bromine.
-
¹H NMR (400 MHz, CDCl₃):
-
3.40 (t,
Hz, 2H, -CH₂-Br ) - 1.85–1.95 (m, 2H, -CH₂-CH₂-Br)
- 1.75 (m, 1H, Cyclopentyl-CH)
- 1.50–1.65 (m, Cyclopentyl ring protons)
- 1.30–1.45 (m, Cyclopentyl ring protons)
-
3.40 (t,
Reactivity & Applications
(3-Bromopropyl)cyclopentane is primarily used to introduce the cyclopentylpropyl moiety. This group is a "lipophilic anchor" often used in GPCR ligands (e.g., Neurokinin-1 antagonists) to improve membrane permeability and receptor binding affinity via hydrophobic interactions.
Key Transformations:
-
Grignard Formation: Reacts with Mg turnings in THF to form Cyclopentylpropylmagnesium bromide, a versatile nucleophile.
-
Finkelstein Reaction: Conversion to the iodide (using NaI/Acetone) to increase reactivity for difficult alkylations.
-
Amine Alkylation: Reaction with secondary amines to form tertiary amine drug scaffolds.
Part 4: Safety & Handling
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Storage: Store at 2–8°C under inert gas. Light sensitive (degrades to release
, turning yellow/brown). -
Disposal: Must be disposed of as halogenated organic waste.
References
-
Sigma-Aldrich. (3-Bromopropyl)cyclopentane Product Specification & CAS 34094-20-7.[2] Merck KGaA. Link
-
PubChem. (3-Bromopropyl)cyclopentane Compound Summary (CID 15752626). National Center for Biotechnology Information. Link
-
ChemicalBook. CAS 34094-20-7 Properties and Safety. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Physical properties of (3-Bromopropyl)cyclopentane (boiling point, density)
An In-depth Technical Guide to the Physical Properties of (3-Bromopropyl)cyclopentane
Introduction
(3-Bromopropyl)cyclopentane is a halogenated hydrocarbon of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive bromine atom and a non-polar cyclopentyl group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its safe handling, purification, and application in various chemical reactions. This guide provides a detailed examination of these properties, the methodologies for their determination, and the underlying chemical principles that govern them.
Physicochemical Properties of (3-Bromopropyl)cyclopentane
The physical characteristics of (3-Bromopropyl)cyclopentane are dictated by its molecular structure, which consists of a five-membered cycloalkane ring attached to a three-carbon chain terminating in a bromine atom.
Summary of Physical Properties
| Property | Value | Conditions |
| Boiling Point | 145 °C | at 124 Torr[1] |
| Density | 1.223 g/cm³ | Not specified, likely at standard temperature |
| Molecular Formula | C₈H₁₅Br[2] | |
| Molecular Weight | 191.11 g/mol [2] |
Experimental Determination of Physical Properties
Accurate determination of the boiling point and density of (3-Bromopropyl)cyclopentane is crucial for its characterization and for designing experimental protocols involving this compound. The following sections detail the standard laboratory procedures for these measurements.
Determination of Boiling Point by Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] For compounds that may decompose at their atmospheric boiling point or have very high boiling points, vacuum distillation is employed to determine the boiling point at a reduced pressure.
-
Apparatus Setup : Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Sample Preparation : Place a sample of (3-Bromopropyl)cyclopentane into the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips to ensure smooth boiling.
-
Pressure Regulation : Connect the apparatus to a vacuum pump and a manometer to monitor the pressure. Carefully reduce the pressure to the desired level (e.g., 124 Torr).
-
Heating : Gently heat the round-bottom flask using a heating mantle.
-
Temperature Measurement : Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the liquid.[4]
-
Data Collection : Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance at the recorded pressure.
-
Vacuum Distillation : (3-Bromopropyl)cyclopentane has a relatively high boiling point. Performing the distillation under reduced pressure lowers the boiling point, preventing potential decomposition of the compound at higher temperatures.
-
Boiling Chips : These are added to prevent "bumping," which is the sudden, violent boiling of a liquid. The porous material of the boiling chips provides nucleation sites for bubbles to form smoothly.
-
Thermometer Placement : Correct placement is critical for an accurate boiling point measurement. It ensures that the temperature of the vapor phase that is distilling is being measured, which is the true boiling point at that pressure.[4]
Caption: Workflow for determining the boiling point of (3-Bromopropyl)cyclopentane via vacuum distillation.
Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume.[5][6] For a liquid, it can be readily determined by measuring the mass of a known volume.
-
Mass of Empty Container : Using an analytical balance, accurately measure the mass of a clean, dry graduated cylinder or pycnometer.[7]
-
Volume Measurement : Carefully add a known volume of (3-Bromopropyl)cyclopentane to the graduated cylinder. For higher accuracy, a pycnometer, which is a flask with a specific volume, is recommended.
-
Mass of Container and Liquid : Measure the combined mass of the container and the liquid sample.[5]
-
Calculation : Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[8]
-
Temperature Control : Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.
-
Analytical Balance : An analytical balance is used to obtain a precise and accurate mass measurement, which is crucial for a reliable density determination.
-
Graduated Cylinder/Pycnometer : A graduated cylinder provides a direct reading of the volume, while a pycnometer offers a more precise volume measurement, leading to a more accurate density value.
-
Temperature Consideration : The volume of a liquid, and therefore its density, changes with temperature. Recording the temperature at which the measurement is made is essential for reproducibility and comparison with literature values.
Caption: Workflow for determining the density of (3-Bromopropyl)cyclopentane.
Factors Influencing the Physical Properties of (3-Bromopropyl)cyclopentane
The observed boiling point and density of (3-Bromopropyl)cyclopentane are a direct consequence of its molecular structure and the resulting intermolecular forces.
Boiling Point
The boiling point of an alkyl halide is influenced by several factors:
-
Molecular Weight : (3-Bromopropyl)cyclopentane has a relatively high molecular weight (191.11 g/mol ) due to the presence of the bromine atom. Generally, as the molecular weight increases, the strength of the van der Waals dispersion forces also increases, leading to a higher boiling point.[9][10]
-
Intermolecular Forces : The primary intermolecular forces in (3-Bromopropyl)cyclopentane are van der Waals dispersion forces.[9] The long propyl chain and the cyclopentyl ring provide a significant surface area for these interactions. The polar C-Br bond also introduces dipole-dipole interactions, which further contribute to the overall intermolecular attraction, although dispersion forces are dominant in this case.
-
Molecular Shape : The cyclopentyl ring is relatively compact. Compared to a straight-chain alkane of similar molecular weight, the cyclic structure might lead to a slightly higher boiling point due to its rigid structure and the potential for more efficient packing, which enhances intermolecular forces.
Density
The density of (3-Bromopropyl)cyclopentane is primarily influenced by:
-
Atomic Mass : The presence of a heavy bromine atom in the molecule significantly increases its mass without a proportional increase in volume compared to its non-halogenated counterpart. This results in a density greater than that of water (1.0 g/cm³).
-
Molecular Packing : The way the molecules pack together in the liquid state also affects the density. The shape of (3-Bromopropyl)cyclopentane allows for relatively efficient packing, contributing to its observed density.
Conclusion
This technical guide has provided a comprehensive overview of the key physical properties of (3-Bromopropyl)cyclopentane, namely its boiling point and density. The experimental protocols for their determination have been detailed, emphasizing the rationale behind the procedural steps to ensure accuracy and reliability. Furthermore, the influence of the compound's molecular structure on these properties has been elucidated, grounding the empirical data in the fundamental principles of chemical bonding and intermolecular forces. This information is critical for researchers and scientists working with this versatile chemical intermediate, enabling its effective use in synthesis and other applications.
References
-
Physical Properties of Alkyl Halides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
(3-Bromopropyl)cyclopentane. (n.d.). PubChem. Retrieved from [Link]
-
2: The Density of Liquids and Solids (Experiment). (2021, November 11). Chemistry LibreTexts. Retrieved from [Link]
-
BOILING POINTS OF ALKYL HALIDE INTRODUCTION. (2022, November 19). YouTube. Retrieved from [Link]
-
Experiment 1: Determining the Densities of Solids. (n.d.). Babcock University. Retrieved from [Link]
-
Alkyl Halide Preparation and Reactivity. (n.d.). Scribd. Retrieved from [Link]
-
Lesson 3.3: Density of Water. (2024, July 24). American Chemical Society. Retrieved from [Link]
-
EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]
Sources
- 1. (3-Bromopropyl)cyclopentane | 34094-20-7 [chemicalbook.com]
- 2. (3-Bromopropyl)cyclopentane | C8H15Br | CID 15752626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lesson 3.3: Density of Water - American Chemical Society [acs.org]
- 7. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 8. homesciencetools.com [homesciencetools.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Potential research areas involving (3-Bromopropyl)cyclopentane
Title: Strategic Utilization of (3-Bromopropyl)cyclopentane in Drug Discovery and Supramolecular Chemistry Subtitle: A Technical Guide to Lipophilic Ligand Design and Synthetic Applications
Executive Summary
(3-Bromopropyl)cyclopentane (CAS: 34094-20-7) is a specialized alkylating agent characterized by a terminal bromide electrophile connected to a cyclopentane ring via a propyl linker. In the landscape of modern drug discovery, this molecule serves as a critical building block for introducing the cyclopentylpropyl motif—a pharmacophore often utilized to modulate lipophilicity (
This guide moves beyond basic catalog data to explore the applied research areas where this molecule acts as a linchpin, specifically in the development of MGAT2 inhibitors, G-quadruplex stabilizers, and supramolecular assemblies.[1]
Chemical Profile & Reactivity
The utility of (3-Bromopropyl)cyclopentane stems from the distinct reactivity of its primary alkyl bromide and the steric bulk of the distal cyclopentyl ring.
Reactivity Matrix
| Reaction Type | Mechanism | Application Context |
| N-Alkylation | Synthesis of secondary/tertiary amines (e.g., kinase inhibitors).[1] | |
| O-Alkylation | Williamson Ether | Creating ether-linked scaffolds (e.g., phenoxypropanolamines).[1] |
| Grignard Formation | Radical/Surface | Generation of Cyclopentylpropylmagnesium bromide for C-C bond formation. |
| Finkelstein | Halogen Exchange | Conversion to iodide for enhanced reactivity in difficult couplings. |
Strategic Advantage in Medicinal Chemistry
The 3-cyclopentylpropyl group is often employed as a bioisostere for n-octyl or phenylethyl groups. It offers a balance of:
-
Steric Bulk: The cyclopentane ring provides volume without the planarity of a phenyl ring, often reducing non-specific binding.
-
Flexibility: The propyl linker allows the terminal ring to adopt optimal conformations within a binding pocket.
-
Metabolic Stability: Unlike linear alkyl chains which are prone to rapid
-oxidation, the terminal cycloalkyl ring sterically hinders metabolic enzymes.[1]
Core Research Areas
Metabolic Disease: MGAT2 Inhibitors
Research into Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors for treating obesity has highlighted the importance of lipophilic tails. The 3-cyclopentylpropyl moiety has been identified as a key structural element in potent inhibitors, such as 2-[2-(4-tert-butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide .[1][2]
-
Mechanism: The cyclopentylpropyl group occupies a specific hydrophobic tunnel in the MGAT2 enzyme, anchoring the inhibitor and excluding water from the active site.
-
Synthetic Pathway: The motif is typically introduced via Palladium-catalyzed cross-coupling or direct alkylation of an aniline precursor using (3-Bromopropyl)cyclopentane.
Oncology: G-Quadruplex Stabilizers
In cancer therapeutics, stabilizing G-quadruplex DNA structures (e.g., in c-MYC or c-KIT promoters) prevents the transcription of oncogenes.[1]
-
Application: Indolylmethyleneindanone scaffolds derivatized with (3-Bromopropyl)cyclopentane have shown specific stabilization of these quadruplexes.
-
Rationale: The cationic side chains (formed by amination of the bromide) interact with the phosphate backbone, while the hydrophobic cyclopentyl tail assists in positioning the aromatic core for
-stacking.
Supramolecular Chemistry: Pseudorotaxanes
The molecule is used to synthesize 3-cyclopentylpropan-1-ammonium salts. These amphiphilic guests are ideal for "snuggling" into the cavities of cucurbit[n]urils (e.g., Q[6] or Q[7]).
-
Research Utility: Studying the binding thermodynamics of these complexes helps engineers design molecular switches and sensors. The cyclopentyl group acts as a "stopper" or a high-affinity guest depending on the host size.
Visualization: Hit-to-Lead Optimization Workflow
The following diagram illustrates a logical workflow where (3-Bromopropyl)cyclopentane is introduced during the Lead Optimization phase to improve the physicochemical properties of a hit molecule.
Figure 1: Strategic insertion of the cyclopentylpropyl motif during the transition from Hit to Lead candidate.
Experimental Protocols
Protocol A: N-Alkylation of a Heterocyclic Amine
Context: Synthesis of kinase inhibitor intermediates.
Reagents:
-
Substrate: 1.0 eq (e.g., a benzimidazole or piperazine derivative).[1]
-
Reagent: 1.2 eq (3-Bromopropyl)cyclopentane.
-
Base: 2.5 eq
or . -
Solvent: DMF (anhydrous).
Procedure:
-
Dissolution: Dissolve the amine substrate in anhydrous DMF (0.1 M concentration) under an inert atmosphere (
). -
Activation: Add the carbonate base and stir at room temperature for 30 minutes to ensure deprotonation (if acidic NH exists) or activation.
-
Addition: Add (3-Bromopropyl)cyclopentane dropwise via syringe.
-
Heating: Heat the reaction mixture to 60–80°C. Monitor via TLC/LC-MS. Reaction times typically range from 4 to 12 hours.
-
Work-up: Dilute with EtOAc, wash with water (
) and brine ( ) to remove DMF. Dry over and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Point: The disappearance of the starting amine peak and the appearance of the product peak (
Protocol B: Preparation of Cyclopentylpropylmagnesium Bromide
Context: C-C bond formation via Grignard addition.
Reagents:
-
Magnesium turnings (1.2 eq, activated with
). -
(3-Bromopropyl)cyclopentane (1.0 eq).
-
Solvent: Anhydrous THF or Diethyl Ether.
Procedure:
-
Activation: Flame-dry the glassware. Add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes.
-
Initiation: Add 10% of the bromide solution (in THF). Heat locally with a heat gun until the solution becomes turbid and exotherm begins.
-
Addition: Add the remaining bromide solution dropwise to maintain a gentle reflux.
-
Maturation: Reflux for 1 hour after addition is complete.
-
Titration: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine precise molarity before use.
Safety & Handling
-
Hazards: (3-Bromopropyl)cyclopentane is an alkylating agent. It is classified as an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A) and may cause respiratory irritation (STOT SE 3).
-
Storage: Store in a cool, dry place away from light. While relatively stable, alkyl bromides can degrade over time to release HBr; check pH if the liquid appears yellow/brown.[1]
-
Disposal: Quench excess alkylating agent with an amine-based scavenger or dilute NaOH before disposal into halogenated waste streams.
References
-
Saito, S., et al. (1989).[1] Synthesis and angiotensin converting enzyme inhibitory activity of L-lysyl-N-substituted glycine derivatives.[3] Arzneimittelforschung. Link
-
Sato, K., et al. (2016).[1][2] An Efficient and Convenient Synthesis of Acyl CoA: Monoacylglycerol Acyltransferase 2 Inhibitor.[4] Heterocycles.[2][4] Link
-
Maji, B., et al. (2016).[1] Specific Stabilization of c-MYC and c-KIT G-Quadruplex DNA Structures by Indolylmethyleneindanone Scaffolds.[5] ACS Chemical Biology. Link
-
Liu, J., et al. (2017).[1] Molecular Snuggle and Stretch of a Tetraammonium Chain in the Construction of a Hetero-[4]pseudorotaxane. The Journal of Organic Chemistry. Link
-
BenchChem. (2025). Reaction of 3-Bromo(2H6)propan-1-ol with Phenols: Synthesis, Mechanism. (Analogous reactivity reference). Link
Sources
- 1. US6096920A - Preparation of carboxylic compounds and their derivatives - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and angiotension converting enzyme inhibitory activity of L-lysyl-N-substituted glycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ether.chem.iitb.ac.in [ether.chem.iitb.ac.in]
Troubleshooting & Optimization
Technical Support Center: (3-Bromopropyl)cyclopentane Synthesis
Ticket Subject: Optimizing Yield and Purity in Alkyl Bromide Formation CAS Registry Number: 34094-20-7 Target Audience: Medicinal Chemists, Process Development Scientists[1]
Strategic Method Selection
Before troubleshooting a specific failure, ensure you are using the correct synthetic pathway for your scale and purity requirements.[1] The synthesis of (3-bromopropyl)cyclopentane typically follows two main routes.
Decision Matrix
Figure 1: Decision tree for selecting the optimal synthetic route based on scale and substrate sensitivity.[1]
The Gold Standard Protocol: Phosphorus Tribromide ( )[1]
This is the preferred industrial method due to high atom economy and ease of purification.[1]
Core Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask under
. -
Solvent: Dissolve 3-cyclopentyl-1-propanol (1.0 equiv) in anhydrous DCM (0.5 M concentration).
-
Note: Diethyl ether is a viable alternative but requires careful handling due to volatility.[1]
-
-
Cooling: Cool the solution to -10°C to 0°C . This is critical to prevent elimination side reactions.[1]
-
Addition: Add
(0.40 equiv) dropwise.[1] -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Pour onto crushed ice/NaHCO3.
Troubleshooting the PBr3 Route
| Symptom | Root Cause | Corrective Action |
| Low Yield (<50%) | Formation of Trialkyl Phosphite esters.[1] | The reaction stalled at the intermediate stage. Reflux the mixture for 1 hour after RT stirring to drive the conversion of the phosphite ester to the bromide. |
| Orange/Yellow Gum | Polymerized phosphorous species.[1] | Use DCM as solvent instead of ether.[1] The gum is less soluble in ether and traps the product.[1] Ensure vigorous stirring during quenching. |
| Alkene Impurity | Acid-catalyzed elimination.[1] | The reaction generates HBr in situ.[1] Keep the temperature below 0°C during addition. Add a scavenger like Pyridine (0.1 equiv) if the substrate is extremely sensitive.[1] |
The Alternative Protocol: Appel Reaction ( )
Best for small-scale (mg to grams) or acid-sensitive substrates, but requires rigorous purification to remove triphenylphosphine oxide (
Core Protocol
-
Reagents: 3-cyclopentyl-1-propanol (1.0 equiv),
(1.2 equiv), (1.2 equiv).[1] -
Solvent: DCM (Anhydrous).[1]
-
Order of Addition (Crucial):
-
Dissolve Alcohol and
in DCM at 0°C. -
Add
slowly as a solid or solution. -
Why? Adding
last keeps the concentration of the active brominating species controlled.[1]
-
Troubleshooting the Appel Route
Q: I cannot separate the product from Triphenylphosphine Oxide (
-
The "Hexane Crash" Method:
is insoluble in hexanes/pentane.[1]-
Concentrate the reaction mixture to a minimal volume.
-
Add cold hexanes/pentane vigorously.
-
Filter off the white precipitate (
).[1] -
Repeat 2-3 times.
-
-
The "Zinc Chloride" Trick: Add
(approx 1 equiv) to the reaction mixture at the end.[1] It forms a complex with that precipitates out more effectively than the oxide alone [1].[1]
Critical Failure Analysis (Mechanism)
Understanding why the reaction fails is key to fixing it.[1]
Figure 2: The "Stalled Intermediate" trap in PBr3 synthesis.[1] If the reaction stops at the HopBr2 or Phosphite stage, yield drops significantly.
FAQ: Specific Scenarios
Q: Can I use the Grignard route (CyclopentylMgBr + 1,3-dibromopropane)?
-
Technical Advice: We strongly advise against this for high-yield synthesis.[1]
-
Reasoning: This coupling is statistical. You will get a mixture of:
-
Separation: The boiling points of the dimer and the product are close enough to make distillation difficult without a high-efficiency fractionating column.
Q: My product has a sweet, ether-like smell and the NMR shows a triplet at
-
Diagnosis: You formed the symmetric ether (Dicyclopentylpropyl ether).[1]
-
Cause: This happens in the Appel reaction if the alcohol attacks the oxyphosphonium intermediate instead of the bromide ion attacking it.[1]
-
Fix: Ensure you have excess
and relative to the alcohol.[1] Run the reaction more dilute (0.2 M) to reduce intermolecular side reactions.
Q: How do I purify the final liquid?
-
Protocol: (3-Bromopropyl)cyclopentane is a high-boiling liquid (~200°C at atm).[1]
-
Recommendation: Vacuum distillation is mandatory.[1]
-
Target: ~85–95°C at 10–15 mmHg.
-
Warning: Do not distill at atmospheric pressure; prolonged heat can cause degradation.[1]
-
References
-
Donald C. Batesky et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[1] Journal of Organic Chemistry, vol. 82, no. 19, 2017, pp. 9931–9936.[1] Link[1]
-
Harrison, G.C. et al. "Organic Syntheses, Coll.[1] Vol. 3." Organic Syntheses, p. 127 (General procedure for alkyl bromides from alcohols using PBr3).[1] Link
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, vol. 14, no. 12, 1975, pp. 801–811.[1] Link[1]
Sources
Technical Support Center: Purification of (3-Bromopropyl)cyclopentane
[1]
Subject: Technical Guide for the Vacuum Distillation of (3-Bromopropyl)cyclopentane (CAS 34094-20-7) Ticket ID: CHEM-PUR-0815 Support Level: Tier 3 (Senior Application Scientist)[1]
Critical Parameter Overview
Before initiating purification, verify your target compound's physicochemical profile.[1] The high boiling point of (3-bromopropyl)cyclopentane necessitates high-vacuum distillation to avoid thermal degradation (dehydrohalogenation).[1]
| Parameter | Value | Operational Note |
| Compound | (3-Bromopropyl)cyclopentane | C₈H₁₅Br |
| CAS No. | 34094-20-7 | Distinct from Bromocyclopentane (C₅H₉Br) |
| Molecular Weight | 191.11 g/mol | |
| Boiling Point (Ref) | 145°C @ 124 Torr [1] | Do not distill at this pressure. Temp is too high.[1][2] |
| Target BP (High Vac) | ~75–85°C @ 3–5 mmHg | Estimated operational target to prevent decomposition. |
| Density | 1.223 g/cm³ | Denser than water (bottom layer in extraction).[1] |
| Major Impurities | 3-Cyclopentyl-1-propanol, HBr, Olefins | Alcohol is the likely precursor; Olefins form via elimination. |
Purification Workflow & Decision Logic
The following flowchart outlines the purification logic, specifically designed to mitigate the risk of HBr formation during the heating cycle.
Figure 1: Decision logic for the purification of primary alkyl bromides, prioritizing acid removal to prevent autocatalytic decomposition.
Troubleshooting Guides & FAQs
Issue 1: The distillate is turning yellow or brown during collection.
Diagnosis: Autocatalytic Dehydrohalogenation. Primary alkyl bromides are thermally sensitive.[1] If traces of acid (HBr) are present, they catalyze the elimination reaction, generating more HBr and turning the liquid brown/black.[1] Corrective Action:
-
Immediate Stop: Lower the heating mantle immediately.
-
Acid Scavenging: Once cool, add anhydrous Potassium Carbonate (
) or Calcium Hydride ( ) directly to the distillation pot (approx. 1-2% w/w).[1] This neutralizes HBr in situ as it forms [2].[1] -
Vacuum Check: Ensure your pressure is low enough.[1] You should not exceed a bath temperature of 110°C. If you are boiling at >100°C, your vacuum is insufficient.[1]
Issue 2: The boiling point is fluctuating wildly.
Diagnosis: Water contamination or "Bumping." (3-Bromopropyl)cyclopentane forms azeotropes with water and its precursor alcohol.[1] Water pockets cause violent boiling (bumping) under vacuum.[1] Corrective Action:
-
Pre-Drying: Did you dry the crude material thoroughly with
? If not, stop and dry.[1] -
Stirring: Ensure vigorous magnetic stirring. Boiling chips are ineffective under high vacuum; use a gas capillary bleed or a high-torque stir bar.[1]
Issue 3: I cannot separate the alcohol precursor from the bromide.
Diagnosis: Close boiling points (Azeotropic behavior). 3-Cyclopentyl-1-propanol has a boiling point similar to the bromide due to hydrogen bonding, despite the mass difference. Corrective Action:
-
Chemical Wash: Before distilling, wash the crude organic layer with concentrated Sulfuric Acid (
) (cold).[1] The acid will protonate the alcohol, making it soluble in the acid layer, while the alkyl bromide remains in the organic layer.[1] Separate carefully, wash with water, then bicarbonate, then dry.[1] Note: This is aggressive; test on a small scale first.
Detailed Experimental Protocol
Objective: Isolate >98% pure (3-Bromopropyl)cyclopentane.
Step 1: Pre-Distillation Treatment [1]
-
Dissolve crude reaction mixture in hexanes or diethyl ether (if not already in solvent).
-
Wash with cold saturated
to remove bulk acid.[1] -
Wash with brine.[1]
-
Dry over anhydrous
for at least 30 minutes. Critical: Water accelerates degradation during distillation.[1] -
Filter and concentrate via rotary evaporation (bath < 40°C).
Step 2: Vacuum Distillation Setup
-
Apparatus: Short-path distillation head or a 10cm Vigreux column (recommended for better separation from alcohol).[1]
-
Vacuum: High vacuum pump (oil pump) capable of <5 mmHg.[1]
-
Heating: Oil bath with magnetic stirring. Do not use a heat gun.
Step 3: The Distillation
-
Degassing: Apply vacuum gradually to the cold flask to remove residual solvent/air.[1]
-
Heating: Raise bath temperature slowly.
-
Monitoring: Watch the pot. If it smokes or darkens rapidly, remove heat.
Step 4: Stabilization & Storage
References
-
ChemicalBook. (3-Bromopropyl)cyclopentane Properties and Safety. Retrieved from [1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for alkyl halide purification and acid scavenging).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard techniques for stabilizing alkyl halides).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling alkyl bromides.
Preventing elimination side products in reactions of (3-Bromopropyl)cyclopentane
Topic: Preventing Elimination Side Products (E2)
Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Mechanistic Root Cause
Welcome to the technical support hub for (3-Bromopropyl)cyclopentane . As a researcher working with this substrate, you are likely attempting a nucleophilic substitution (
The Chemoselective Challenge
Your substrate is a primary alkyl halide with a
-
Target Pathway (
): Displacement of Bromide by Nucleophile ( ). -
Failure Mode (E2): Abstraction of a
-proton by a Base ( ), leading to alkene formation.
Because the cyclopentyl group adds lipophilicity and mild steric bulk at the
Pathway Visualization
The following diagram illustrates the kinetic bifurcation between your desired product and the elimination impurity.
Figure 1: Kinetic competition between
Troubleshooting Guide: Optimizing Substitution ( )
To suppress elimination, you must manipulate the Basicity vs. Nucleophilicity ratio. The goal is to lower the activation energy for the
Critical Control Points
A. Nucleophile Selection (The "Softness" Rule)
Elimination is driven by basicity (affinity for
-
The Fix: Use "Soft" nucleophiles. These are highly polarizable and react rapidly with the
-carbon without abstracting protons. -
Examples: Azide (
), Cyanide ( ), Thiolates ( ), Iodide ( ). -
Avoid: "Hard" bases like alkoxides (
) or hydroxide ( ) unless strictly controlled (see Protocol 3).
B. Solvent Effects (The "Naked Anion" Effect)
In protic solvents (MeOH,
-
The Fix: Use Polar Aprotic Solvents .[2] They solvate cations (
, ) but leave the anion "naked" and highly reactive. -
Recommended: DMF, DMSO, Acetonitrile, Acetone.
C. Temperature Management
-
Rule:
increases faster with temperature than . -
Action: Conduct reactions at the lowest possible temperature that allows conversion. Start at
and warm to Room Temperature (RT). Avoid reflux unless absolutely necessary.
Experimental Protocols
Protocol A: Standard Substitution with Soft Nucleophiles
Use this for: Azides, Cyanides, Thiols, Halide exchange.
-
Preparation: Dissolve 1.0 eq of (3-Bromopropyl)cyclopentane in anhydrous DMF (concentration 0.5 M).
-
Why DMF? Maximizes nucleophile kinetics, allowing lower reaction temps [1].
-
-
Addition: Add 1.1–1.5 eq of the nucleophile salt (e.g.,
, ).-
Note: If solubility is poor, add a phase transfer catalyst (e.g., 18-Crown-6 for K salts).
-
-
Reaction: Stir at Room Temperature . Monitor via TLC or GC.
-
Checkpoint: If reaction is <10% complete after 2 hours, warm to
. Do not exceed to prevent E2.
-
-
Workup: Dilute with water (dissolves inorganic salts) and extract with diethyl ether.
Protocol B: Substitution with Basic Nucleophiles (The "Williamson" Challenge)
Use this for: Ether synthesis (Alkoxides) or Amines. Risk Level: High for Elimination.
-
Strategy: Since alkoxides are strong bases, you cannot rely solely on nucleophilicity. You must rely on steric trajectory .
-
Setup: Use the alkoxide as the nucleophile and the bromide as the electrophile (standard).
-
Solvent: DMSO is superior here. It accelerates
rates by orders of magnitude compared to alcohols, allowing the substitution to outcompete elimination even with basic nucleophiles [2]. -
Temperature: Strictly
. -
Alternative: If E2 persists, switch to a Williamson Mismatch :
-
Instead of reacting Cyclopentyl-propyl-Br + NaOR,
-
React Cyclopentyl-propyl-OH + R-Br (using NaH).
-
Why? This removes the
-elimination risk from your valuable cyclopentyl scaffold.
-
Data & Decision Matrix
Use this table to predict the risk of elimination based on your reagent class.
| Reagent Class | Examples | Elimination Risk | Recommended Conditions | |
| Very Weak Base / Good Nu | -10 to 10 | Low | Acetone/MeCN, Reflux OK | |
| Weak Base / Good Nu | 4 to 10 | Low/Moderate | DMF, RT to | |
| Strong Base / Good Nu | 15 to 17 | High | DMSO, | |
| Bulky Base | 18 to 35 | Critical (Major Product) | Do Not Use for |
Frequently Asked Questions (FAQs)
Q: I see a spot on TLC just above my product. Is this the alkene?
A: Likely yes. Alkenes (3-cyclopentylprop-1-ene) are non-polar and typically travel near the solvent front in standard Ethyl Acetate/Hexane systems. They can be visualized with
Q: Can I use ethanol as a solvent for my cyanide reaction?
A: It is not recommended. Ethanol is protic and will hydrogen-bond to the
Q: I need to make the Grignard reagent, but I'm getting a dimer. Is this elimination?
A: No, that is Wurtz Coupling (
-
Use high dilution.
-
Add the alkyl bromide slowly to the Magnesium.[3]
-
Keep the temperature low (
to RT). -
Use Rieke Magnesium if initiation is difficult, rather than heating [4].
References
-
Solvent Effects in
Reactions:- Source: Master Organic Chemistry. "Polar Protic vs Polar Aprotic Solvents."
-
URL:[Link]
-
Competition between Substitution and Elimination
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Nucleophile Selection Guide
- Source: ChemGuide. "Elimination vs Substitution in Halogenoalkanes."
-
URL:[Link]
-
Wurtz Coupling in Grignard Synthesis
- Source: Organic Syntheses, Coll. Vol. 6, p.722 (1988).
-
URL:[Link]
Sources
Troubleshooting failed reactions involving (3-Bromopropyl)cyclopentane
CAS: 34094-20-7 | Formula:
Welcome to the Technical Support Center. This guide addresses the specific failure modes associated with (3-Bromopropyl)cyclopentane , a primary alkyl halide building block commonly used to introduce a hydrophobic cyclopentyl-propyl linker.
Unlike simple alkyl bromides, the cyclopentyl tail introduces specific solubility and steric characteristics that can complicate standard protocols. This guide prioritizes Grignard formation failures and Nucleophilic Substitution (
⚡ Quick Diagnostic Matrix
Identify your symptom to find the immediate solution.
| Symptom | Probable Cause | Immediate Action |
| Reaction won't start (Grignard) | Mg surface passivation or wet solvent. | Add |
| Heavy precipitate/dimer formation | Wurtz Homocoupling (1,6-dicyclopentylhexane). | CRITICAL: Dilute reaction (0.2 M), lower temp, and use slow addition. |
| Low Yield in Substitution ( | Poor leaving group ability or solvation shell. | Switch to Polar Aprotic solvent (DMF/DMSO) or perform Finkelstein exchange . |
| Material turned brown/yellow | Photo-oxidation / HBr release. | Wash with |
🛠 Module A: Organometallic Synthesis (Grignard Reagent)
Issue: Failure to initiate or high formation of homocoupling byproducts.[6][7]
The Technical Challenge
Primary alkyl halides like (3-Bromopropyl)cyclopentane are notorious for Wurtz Coupling during Grignard formation. The generated Grignard reagent (
Mechanism of Failure:
Troubleshooting Protocol: The "High-Dilution" Method
Standard reflux protocols often fail here. Use this modified procedure to minimize dimerization.
-
Preparation: Flame-dry all glassware. Use anhydrous THF (freshly distilled or from a solvent system).
-
Activation: Place Mg turnings (1.2 equiv) in the flask. Dry stir under Argon for 20 mins. Add a single crystal of Iodine (
) and heat gently until iodine vapor sublimes, etching the Mg surface. -
Initiation: Add just 5% of your (3-Bromopropyl)cyclopentane solution. Wait for the exotherm (solvent bubbling) and color change (clear/grey).
-
If no initiation: Add 2 drops of 1,2-dibromoethane (entrainment method).
-
-
Controlled Addition (The Fix): Once initiated, dilute the remaining bromide significantly (0.5 M to 0.2 M in THF). Add this solution dropwise over 1–2 hours at 0°C to Room Temp (Do not reflux yet).
-
Why? Keeping the concentration of
low relative to prevents the from encountering unreacted .
-
Troubleshooting Logic Map
Figure 1: Decision tree for troubleshooting Grignard initiation and preventing homocoupling.
🧪 Module B: Nucleophilic Substitution ( )
Issue: Reaction stalls or yields are <50% when reacting with amines, phenols, or azides.
The Technical Challenge
While primary bromides are good electrophiles, the propyl chain allows for some conformational flexibility that can shield the reaction center in viscous solvents. Furthermore, if using weak nucleophiles, the leaving group ability of Bromide (Br) may not be sufficient to drive the reaction to completion.
Protocol: The Finkelstein "Turbo" Switch
If your
The Finkelstein-Assisted Protocol:
-
Solvent: Switch to Acetone (if reactants are soluble) or MEK (Methyl Ethyl Ketone) for higher boiling points.
-
Reagent: Add Sodium Iodide (NaI, 0.1 – 1.0 equiv).
-
Mechanism:
-
Note: NaBr is insoluble in acetone and precipitates out, driving the equilibrium forward (Le Chatelier's principle).[8]
-
-
Result: The resulting (3-Iodopropyl)cyclopentane reacts 10–100x faster with your nucleophile.
Solvent Selection Guide
| Solvent Class | Examples | Suitability for (3-Bromopropyl)cyclopentane |
| Polar Protic | MeOH, EtOH, Water | POOR. Solvation shell around nucleophile inhibits reaction. |
| Non-Polar | Hexane, Toluene | POOR. Poor solubility of nucleophilic salts. |
| Polar Aprotic | DMF, DMSO, MeCN | EXCELLENT. "Naked" nucleophile effect maximizes rate. |
📦 Module C: Stability & Storage
Issue: Material darkens or smells acrid (acidic).
(3-Bromopropyl)cyclopentane is susceptible to hydrolysis and photo-oxidation. The formation of HBr (Hydrobromic acid) is autocatalytic—it accelerates further decomposition.
Recovery of Degraded Material:
-
Dissolve the dark liquid in
or Hexanes. -
Wash with cold saturated
(removes HBr). -
Wash with Brine.
-
Dry over anhydrous
. -
Concentrate in vacuo. Store over activated molecular sieves (4Å) at 4°C.
❓ Frequently Asked Questions (FAQ)
Q: Can I use (3-Chloropropyl)cyclopentane instead? It's cheaper. A: You can, but you must add Sodium Iodide (NaI) as a catalyst (Finkelstein conditions). Alkyl chlorides are significantly less reactive than bromides. Without iodide catalysis, reaction times may increase from hours to days.
Q: I see a major side product with a mass of ~110 Da. What is it? A: This is likely Allylcyclopentane (or an isomer), resulting from an E2 Elimination reaction. This happens if you use a strong, bulky base (like t-BuOK) or high heat.
-
Fix: Switch to a weaker base (e.g.,
or ) and lower the reaction temperature.
Q: Is this molecule UV active? A: No. It lacks a chromophore (conjugated system). You cannot use standard UV detection (254 nm) for TLC or HPLC.
-
Fix: Use Iodine Stain or KMnO4 Stain for TLC visualization. For HPLC, use Refractive Index (RI) or ELSD detection.
🔗 References
-
Sigma-Aldrich. (3-Bromopropyl)cyclopentane Product Specification & Safety Data Sheet.Link
-
Master Organic Chemistry. Grignard Reagent Preparation and Troubleshooting.Link
-
Chemistry LibreTexts. The Finkelstein Reaction: Mechanism and Conditions.Link
-
Organic Chemistry Portal. Wurtz Reaction and Homocoupling Side Products.Link
Sources
- 1. (3-Bromopropyl)cyclopentane | 34094-20-7 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (3-Bromopropyl)cyclopentane | 34094-20-7 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (3-Bromopropyl)cyclopentane | C8H15Br | CID 15752626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Wurtz (Coupling) [quimicaorganica.org]
- 8. adichemistry.com [adichemistry.com]
Technical Support Center: (3-Bromopropyl)cyclopentane Integrity Management
Topic: Drying, Purification, and Storage of (3-Bromopropyl)cyclopentane CAS: 34094-20-7 Support Ticket ID: #RXN-BR-CYC-001 Status: Resolved / Guide Published
Critical Specifications & Chemical Identity
Before initiating any drying or storage protocols, verify the integrity of your starting material against these specifications. Deviations in density or appearance often indicate hydrolysis or photolytic decomposition.
| Parameter | Specification | Notes |
| Chemical Name | (3-Bromopropyl)cyclopentane | Primary alkyl bromide |
| CAS Number | 34094-20-7 | |
| Molecular Weight | 191.11 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Density | 1.223 g/cm³ | Significant deviation suggests contamination |
| Boiling Point | ~145°C (at 124 Torr) | High Risk: Do not distill at atmospheric pressure (See Sec 2) |
| Solubility | Immiscible with water | Soluble in THF, Et₂O, DCM |
The Drying Protocol: From Crude to Grignard-Ready
Objective: Remove water (
The "Why" Behind the Protocol (Expert Insight)
Alkyl bromides like (3-Bromopropyl)cyclopentane are moderately stable but suffer from two primary failure modes:
-
Hydrolysis: Slow reaction with atmospheric moisture creates HBr and the corresponding alcohol.
-
Thermal Elimination: Heating at atmospheric pressure can cause dehydrohalogenation, forming allyl-cyclopentane derivatives. Vacuum distillation is mandatory.
Step-by-Step Workflow
Phase A: Pre-Treatment (If Liquid is Yellow/Brown)
If the liquid is yellow, free bromine (
-
Wash: Dissolve compound in an equal volume of pentane or hexanes.
-
Scrub: Wash the organic layer with 10% Sodium Thiosulfate (
) solution until the yellow color disappears. -
Rinse: Wash with water, then brine.
Phase B: Chemical Drying (Bulk Water Removal)
-
Dry: Add anhydrous Magnesium Sulfate (
) to the organic phase.-
Standard: 2-5g per 100mL.
-
Check: Swirl flask. If powder clumps instantly, add more until "snow globe" effect is achieved.
-
-
Filter: Gravity filter into a clean, dry round-bottom flask.
-
Concentrate: Remove solvent (if added in Phase A) via rotary evaporation at reduced pressure (keep bath <40°C).
Phase C: Rigorous Drying (Distillation)
CRITICAL: For Grignard formation, simple drying is insufficient. You must distill or use activated sieves.
-
Method 1: Vacuum Distillation (Preferred for Purity)
-
Add Calcium Hydride (
) granules (5% w/w) to the flask. Stir for 2 hours (releases gas—vent properly). -
Distill under high vacuum (<5 mmHg).
-
Collect the fraction boiling at constant temperature.
-
Note:
is a chemical desiccant that reacts irreversibly with water.
-
-
Method 2: Molecular Sieves (Preferred for Storage)
-
Activate 3Å or 4Å molecular sieves (heat to 300°C under vacuum for 12h).
-
Add 20% w/v sieves to the liquid. Let stand for 24h.
-
Workflow Visualization
Figure 1: Decision logic for purification based on compound condition and intended application.
Storage Architecture: The Self-Validating System
Proper storage creates a "self-validating" system where the integrity of the seal confirms the integrity of the chemical.
The Storage Triad
-
Light Exclusion (Amber Glass):
-
Inert Atmosphere (Argon/Nitrogen):
-
Thermal Suppression (2-8°C):
Stabilizer Option
For storage >6 months, add Copper Turnings or Silver Wool to the vial. These metals scavenge free halogens and stabilize the liquid.
Troubleshooting & FAQs
Q1: My liquid has turned cloudy after storage in the fridge.
-
Diagnosis: Moisture ingress. The cloudiness is likely water micro-droplets or hydrolyzed alcohol precipitating.
-
Fix: Warm to room temperature. If cloudiness persists, dry over activated 4Å molecular sieves for 12 hours. Filter before use.
Q2: I am trying to make the Grignard, but the reaction won't start.
-
Diagnosis: Traces of water or "passivated" magnesium.
-
Fix:
-
Dryness Check: Did you distill over
? If not, water is quenching the initiation. -
Initiator: Add a single crystal of Iodine (
) or 100µL of 1,2-dibromoethane (DBE) to the Mg turnings before adding the bromide. The iodine should decolorize as the reaction starts. -
Concentration: Use a high concentration for initiation (1-2M), then dilute.
-
Q3: Can I distill this at atmospheric pressure?
-
Answer: NO.
-
Reasoning: The boiling point at 1 atm is likely >200°C. At these temperatures, primary alkyl bromides undergo thermal elimination to form alkenes (e.g., allylcyclopentane) and HBr gas. Always use high vacuum.
Q4: The liquid is yellow even after distillation.
-
Diagnosis: Entrainment of bromine or decomposition during distillation.
-
Fix: Ensure the distillation apparatus is shielded from light. Distill at a lower pressure (higher vacuum) to reduce the temperature.
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic path for common failure modes.
References
-
ChemicalBook. (2024). (3-Bromopropyl)cyclopentane Properties and Suppliers. Retrieved from
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying alkyl halides).
-
Sigma-Aldrich. (2024). Safety Data Sheet: (3-Bromopropyl)cyclopentane. Retrieved from
-
PubChem. (2024). (3-Bromopropyl)cyclopentane Compound Summary. National Library of Medicine. Retrieved from [7]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (3-Bromopropyl)cyclopentane | C8H15Br | CID 15752626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Scalable Synthesis of (3-Bromopropyl)cyclopentane
Process Overview & Route Selection[2][3]
Q: What is the recommended synthetic route for scaling up (3-Bromopropyl)cyclopentane to kilogram quantities?
A: For pharmaceutical-grade applications requiring high purity (>98%), we recommend the bromination of 3-cyclopentyl-1-propanol using Phosphorus Tribromide (
While alternative routes exist—such as the radical addition of HBr to allylcyclopentane (anti-Markovnikov)—the
-
Regioselectivity: The
mechanism avoids carbocation intermediates, preventing hydride shifts that could lead to isomeric impurities (e.g., secondary bromides).[1] -
Purification: The byproduct, phosphorous acid (
), is water-soluble, simplifying workup compared to triphenylphosphine oxide removal in Appel reactions.[1] -
Atom Economy:
converts 3 equivalents of alcohol per mole of reagent, offering better mass efficiency than .[1]
Reaction Scheme
[1]Critical Process Parameters (CPP) & Data
The following data is established for the synthesis starting from 3-cyclopentyl-1-propanol (CAS: 767-05-5).
Physical Properties & Stoichiometry[4]
| Parameter | Value / Specification | Notes |
| Target Compound | (3-Bromopropyl)cyclopentane | CAS: 34094-20-7 |
| Molecular Weight | 191.11 g/mol | |
| Density | 1.223 g/mL | Denser than water (bottom layer).[1] |
| Boiling Point | ~95-98 °C @ 5 mmHg | High vacuum distillation recommended.[1] |
| Reagent Stoichiometry | Alcohol (1.0 equiv) : | Slight excess of |
| Solvent | Dichloromethane (DCM) or Toluene | DCM allows lower temp; Toluene preferred for larger scale safety.[1] |
| Reaction Temp | -5°C to 0°C (Addition), 25°C (Stirring) | Critical to control exotherm during addition.[1] |
Step-by-Step Scale-Up Protocol
Q: How do I execute this reaction on a 100g - 1kg scale safely?
Phase 1: Setup & Addition
-
Inert Atmosphere: Purge a 3-neck reactor with dry Nitrogen or Argon.[1] Moisture reacts violently with
to generate HBr gas.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Solvent Charge: Dissolve 3-cyclopentyl-1-propanol (1.0 equiv) in anhydrous DCM (3-5 volumes). Cool the solution to -5°C .
-
Controlled Addition: Add
(0.35 equiv) dropwise via an addition funnel.[1]
Phase 2: Reaction & Quench
-
Digestion: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor via GC-MS or TLC (Hexanes:EtOAc 9:1).
-
Quenching (The Danger Zone): Cool the mixture back to 0°C. Slowly add ice-cold water or saturated
.
Phase 3: Workup & Purification
-
Separation: Separate the organic layer. Extract the aqueous layer once with DCM.
-
Washing: Wash combined organics with:
-
Distillation: Dry over
, concentrate, and distill under reduced pressure (vacuum).
Troubleshooting & FAQs
Troubleshooting Matrix
Q: My product has a persistent yellow/orange color. How do I fix this?
-
Cause: Presence of free elemental bromine (
) or traces of .[1] -
Fix: Wash the organic phase with a 10% Sodium Thiosulfate (
) solution.[1] This reduces to colorless bromide ions.[1]
Q: I see a large "dimer" impurity peak on GC-MS. What is it?
-
Identity: Di(3-cyclopentylpropyl) ether.[1]
-
Cause: Reaction temperature was too high or alcohol concentration too high, promoting intermolecular dehydration.[1]
-
Prevention: Keep addition temperature strictly < 0°C and ensure adequate dilution (use at least 4 volumes of solvent).[1]
Q: The reaction stalled with 10% starting material remaining.
-
Cause: Old
reagent (hydrolyzed by atmospheric moisture) or insufficient stoichiometry.[1] -
Fix: Add an additional 0.05–0.1 equiv of fresh
. Ensure reagent bottles are sealed with Parafilm and stored in a desiccator.
Workflow Visualization
The following diagram illustrates the reaction logic and impurity pathways.
Caption: Reaction pathway showing the primary SN2 mechanism and thermal impurity risks.
Safety & Handling (HSE)
Q: What are the specific hazards for this scale-up?
-
Phosphorus Tribromide (
): Corrosive and reacts violently with water.[1] On contact with moisture/tissue, it produces hydrobromic acid (HBr) and phosphoric acid, causing severe thermal and chemical burns.[1]-
Control: Always have a bucket of dry sand or lime for spills. Do NOT use water to clean up a
spill.
-
-
Hydrobromic Acid (HBr) Off-gassing: During the quench, HBr gas may evolve.[1]
-
Control: The reactor vent must be connected to a caustic scrubber (NaOH solution).
-
-
Alkyl Bromide Toxicity: Alkyl bromides are potential alkylating agents (genotoxic).[1]
-
Control: Handle the final product in a fume hood; wear double nitrile gloves.
-
References
-
Harrison, G. C.; Diehl, H. "Cyclopentyl bromide."[1] Organic Syntheses, Coll.[1] Vol. 3, p. 214 (1955).[1] Link(Foundational method for cyclopentyl bromides).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanistic grounding for alcohol-to-bromide conversions).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15752626, (3-Bromopropyl)cyclopentane."[1] PubChem. Link.[1]
-
ChemicalBook. "(3-Bromopropyl)cyclopentane Properties and Suppliers." Link.[1]
Sources
Validation & Comparative
Comparative Reactivity Guide: (3-Bromopropyl)cyclopentane vs. (3-Chloropropyl)cyclopentane
The following guide provides an in-depth technical comparison of (3-Bromopropyl)cyclopentane and (3-Chloropropyl)cyclopentane . It is designed for researchers requiring precise control over linker chemistry, specifically in the context of nucleophilic substitution (
Executive Summary
In drug discovery and materials science, the choice between a propyl-bromide and a propyl-chloride linker on a cyclopentane scaffold is often dictated by a trade-off between reactivity and stability/cost .
-
(3-Bromopropyl)cyclopentane is the superior choice for early-stage R&D . Its weaker C-Br bond allows for rapid
reactions and facile Grignard initiation without harsh activation, minimizing thermal degradation of sensitive substrates. -
(3-Chloropropyl)cyclopentane is the preferred candidate for process scale-up or when the molecule must survive upstream conditions (e.g., lithium-halogen exchange on another site) due to the robust C-Cl bond. However, it often requires iodide catalysis (Finkelstein conditions) to achieve acceptable yields in substitution reactions.
Molecular & Physical Profile
The fundamental difference in reactivity stems from the halogen's physical properties. The bromide is significantly denser and possesses a weaker carbon-halogen bond.
| Feature | (3-Bromopropyl)cyclopentane | (3-Chloropropyl)cyclopentane |
| CAS Number | 34094-20-7 | 119507-55-0 |
| Molecular Weight | 191.11 g/mol | 146.66 g/mol |
| Bond Energy (C-X) | ~68 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) |
| Leaving Group Ability | Excellent ( | Moderate ( |
| Boiling Point | ~145°C (at 124 Torr) | Predicted ~120-130°C (at 124 Torr) |
| Density | 1.223 g/cm³ | ~0.95 g/cm³ (Estimated) |
| Primary Utility | Rapid Library Synthesis, Grignard Gen. | Stable Linker, Cost-Efficient Scale-up |
Note: Commercial availability for the bromide (CAS 34094-20-7) is significantly higher than the chloride, which often requires custom synthesis or bulk orders.
Mechanistic Reactivity Analysis
The reactivity divergence is governed by the Bond Dissociation Energy (BDE) and the Polarizability of the Carbon-Halogen bond.
Reaction Energy Profile
The following diagram illustrates the activation energy (
Figure 1: Comparative energy landscape for Nucleophilic Substitution (
Case Study 1: Linker Synthesis ( Substitution)
Scenario: Attaching a cyclopentyl-propyl linker to a secondary amine or azide (Click chemistry precursor).
Experimental Protocol: Azide Displacement
This protocol highlights the "Self-Validating" nature of using the Bromide versus the Chloride.
-
Reagents: Sodium Azide (
, 1.5 eq), Solvent (DMF or DMSO). -
Substrate: 1.0 eq of Halide.
| Step | (3-Bromopropyl)cyclopentane Protocol | (3-Chloropropyl)cyclopentane Protocol |
| 1. Setup | Dissolve substrate in DMF (0.5 M). Add | Dissolve substrate in DMF (0.5 M). Add |
| 2. Reaction | Heat to 60°C for 4-6 hours. | Heat to 90°C for 18-24 hours. |
| 3. Monitoring | TLC (Hexane/EtOAc) shows rapid conversion. | TLC often shows stalled reaction without KI (Finkelstein condition). |
| 4. Workup | Dilute with water, extract with | Requires rigorous washing to remove Iodine traces if KI used. |
| Observation | Clean conversion. | Sluggish. Often requires "forcing" conditions which may degrade the azide. |
Scientific Insight: The Chloride is virtually inert to direct azide attack at moderate temperatures. The addition of Potassium Iodide (KI) creates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a highly reactive alkyl iodide, which then reacts with the azide.
Case Study 2: Organometallic Utility (Grignard Formation)
Scenario: Creating a nucleophile to attack a ketone/aldehyde.
Experimental Protocol: Grignard Initiation
The formation of the Grignard reagent (
Figure 2: Grignard Formation Workflow. The Chloride pathway requires additional activation steps (Red), increasing process complexity.
Protocol Discrepancy:
-
Bromide: Usually initiates upon gentle warming (35°C) or addition of a single crystal of Iodine. The reaction becomes self-sustaining (exothermic).
-
Chloride: Often requires "entrainment" (adding a sacrificial amount of reactive bromide like 1,2-dibromoethane) or mechanical activation (sonication) to scour the Magnesium oxide layer. The C-Cl bond is stronger, making the electron transfer from Mg surface slower.
Strategic Selection Guide
Use the following decision matrix to select the appropriate reagent for your workflow.
| Choose (3-Bromopropyl)cyclopentane IF: | Choose (3-Chloropropyl)cyclopentane IF: |
| Speed is Critical: You need to generate a library of 50+ analogs in a week. | Cost is Critical: You are scaling up to >1kg and every dollar/gram counts. |
| Mild Conditions: Your substrate contains thermal-sensitive groups (e.g., epoxides, esters). | Stability Needed: The molecule must survive a different reaction (e.g., Lithiation of an aromatic ring) before the linker is reacted. |
| Grignard Synthesis: You are making the organometallic reagent manually. | Atom Economy: You want to minimize the mass of the waste byproduct (NaCl vs NaBr). |
| Availability: You need immediate delivery (Bromide is a standard catalog item). | Custom Synthesis: You have the capacity to synthesize the chloride precursor in-house. |
Final Recommendation
For 90% of Discovery Chemistry applications , (3-Bromopropyl)cyclopentane is the correct choice. The time saved in reaction optimization and workup (avoiding Finkelstein catalysts) outweighs the marginal cost difference.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15752626, (3-Bromopropyl)cyclopentane. Retrieved from [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism: Kinetics and Leaving Group Effects. Retrieved from [Link]
-
Chemistry LibreTexts. Reactions of Alkyl Halides: Grignard Reagent Formation and Reactivity Trends. Retrieved from [Link]
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for C-C and C-N Bond Formation Using (3-Bromopropyl)cyclopentane
For researchers, synthetic chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The choice of catalyst is paramount, directly influencing reaction yield, selectivity, and overall efficiency. This guide provides an in-depth comparison of catalytic systems for reactions involving (3-bromopropyl)cyclopentane, a versatile building block. By understanding the nuances of different catalytic pathways and the rationale behind experimental design, you will be equipped to select and optimize the ideal catalyst for your specific synthetic goals.
Introduction: The Significance of (3-Bromopropyl)cyclopentane in Synthesis
(3-Bromopropyl)cyclopentane is a primary alkyl bromide, a class of substrates that can be challenging in cross-coupling reactions due to their propensity for β-hydride elimination and slower oxidative addition rates compared to their aryl halide counterparts. However, the cyclopentylpropyl motif is of significant interest in medicinal chemistry and materials science. This guide will focus on benchmarking catalysts for the coupling of (3-bromopropyl)cyclopentane with aromatic partners, a common transformation in the synthesis of complex molecules. We will explore three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination, as well as the nickel- or palladium-catalyzed Kumada coupling.
Foundational Catalytic Systems for Alkyl Halide Coupling
The success of a cross-coupling reaction with an alkyl halide like (3-bromopropyl)cyclopentane hinges on a well-chosen catalytic system. This system typically comprises a metal precursor (most commonly palladium or nickel) and a ligand. The ligand plays a crucial role in stabilizing the metal center, promoting oxidative addition, and preventing undesirable side reactions.
The Central Role of Palladium and Nickel
Palladium catalysts are the workhorses of modern cross-coupling chemistry, valued for their versatility and functional group tolerance.[1] Nickel catalysts, being more earth-abundant and often more reactive with alkyl halides, present a cost-effective and powerful alternative, particularly in Kumada couplings.[2]
The Ligand: The Key to Success
For the coupling of alkyl bromides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote the desired oxidative addition and reductive elimination steps while suppressing β-hydride elimination.
Comparative Analysis of Catalytic Reactions
While direct, side-by-side comparative studies using (3-bromopropyl)cyclopentane are not extensively documented in the literature, we can construct a robust comparative framework based on the well-established principles of each reaction type and data from analogous systems.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[3] Its mild reaction conditions and the low toxicity of the boron reagents make it a popular choice in pharmaceutical synthesis.[1]
Catalyst System Performance:
For the coupling of alkyl bromides, highly active palladium catalysts are required. A typical system involves a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4] These ligands facilitate the challenging oxidative addition of the alkyl bromide to the Pd(0) center.
Experimental Insights: The choice of base is crucial in Suzuki-Miyaura couplings. A common choice is a carbonate base like K₂CO₃ or Cs₂CO₃ in a mixed solvent system, often containing water, which can accelerate the transmetalation step.[5]
Heck Coupling: Alkenylation of Alkyl Halides
The Heck reaction couples an organohalide with an alkene to form a substituted alkene.[6] While traditionally used with aryl and vinyl halides, advancements have extended its utility to alkyl halides.
Catalyst System Performance:
Palladium catalysts are exclusively used for the Heck reaction. For alkyl bromides, the catalyst system must again be highly active. A common combination is a palladium source like Pd(OAc)₂ with a phosphine ligand. The reaction often requires a base to regenerate the active Pd(0) catalyst.[3]
Experimental Insights: A key challenge in the Heck coupling of alkyl halides is controlling the regioselectivity of the alkene insertion and preventing isomerization of the product. The choice of solvent and ligand can significantly influence the outcome. For instance, polar aprotic solvents like DMF are often employed.[5]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an organohalide and an amine.[7] This reaction has revolutionized the synthesis of aryl amines and their derivatives.
Catalyst System Performance:
This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands developed by Buchwald, Hartwig, and others. Ligands like XPhos, SPhos, and RuPhos are designed to promote the challenging reductive elimination step that forms the C-N bond.[7] The choice of a strong, non-nucleophilic base like NaOtBu or LHMDS is also critical.[8]
Experimental Insights: The reaction is typically carried out in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere to prevent catalyst deactivation. The catalyst loading can often be kept low (1-2 mol%) due to the high efficiency of modern ligand systems.[9]
Kumada Coupling: A Powerful Ni- or Pd-Catalyzed C-C Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile to couple with an organohalide.[2] It is one of the earliest developed cross-coupling reactions and remains a powerful tool, especially with nickel catalysts.
Catalyst System Performance:
Both palladium and nickel catalysts are effective for Kumada coupling. Nickel catalysts, such as NiCl₂(dppp), are often favored for their lower cost and high reactivity with alkyl halides.[10] The reaction is typically performed in ethereal solvents like THF or diethyl ether to maintain the stability of the Grignard reagent.
Experimental Insights: A significant limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which is intolerant of many functional groups. Careful substrate selection and reaction setup are necessary. The formation of the Grignard reagent from (3-bromopropyl)cyclopentane would be a critical preceding step.
Data Presentation: A Comparative Overview
The following table provides a hypothetical comparison of catalyst performance for the coupling of (3-bromopropyl)cyclopentane with a generic aromatic partner (e.g., phenylboronic acid for Suzuki, styrene for Heck, aniline for Buchwald-Hartwig, and phenylmagnesium bromide for Kumada). The expected yields are based on typical outcomes for similar primary alkyl bromides.
| Reaction Type | Catalyst System (Exemplary) | Typical Base | Typical Solvent | Expected Yield Range | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 60-85% | Requires boronic acid partner; generally good functional group tolerance. |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 50-75% | Potential for regio- and stereoisomeric products; requires alkene partner. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 70-95% | Requires amine partner; sensitive to air and moisture. |
| Kumada | NiCl₂(dppp) | None (Grignard is basic) | THF | 75-90% | Requires Grignard reagent; limited functional group tolerance. |
Experimental Protocols: A Step-by-Step Guide
The following are detailed, exemplary protocols for conducting cross-coupling reactions with (3-bromopropyl)cyclopentane. These protocols are designed to be self-validating, with clear steps for setup, execution, and analysis.
Protocol for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
To a dry Schlenk flask under an argon atmosphere, add (3-bromopropyl)cyclopentane (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Add degassed toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired (3-cyclopentylpropyl)benzene.
Protocol for Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Detailed Steps:
-
In an argon-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a vial.
-
Add a solution of (3-bromopropyl)cyclopentane (1.0 mmol) and aniline (1.2 mmol) in anhydrous toluene (5 mL).
-
Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-(3-cyclopentylpropyl)aniline.
Mechanistic Considerations and Rationale
Understanding the catalytic cycles of these reactions is essential for troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The key steps are:
-
Oxidative Addition: The alkyl bromide adds to the Pd(0) complex. This is often the rate-limiting step for alkyl halides.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by the base.
-
Reductive Elimination: The two organic fragments are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.
The Buchwald-Hartwig Amination Catalytic Cycle
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. biolmolchem.com [biolmolchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
